molecular formula C11H8BrFN2O2 B12842576 Uracil, 1-(p-bromobenzyl)-5-fluoro- CAS No. 85093-34-1

Uracil, 1-(p-bromobenzyl)-5-fluoro-

Cat. No.: B12842576
CAS No.: 85093-34-1
M. Wt: 299.10 g/mol
InChI Key: LZBNOKKOEUKELJ-UHFFFAOYSA-N
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Description

Uracil derivatives are pivotal in medicinal chemistry due to their roles as nucleic acid analogs and therapeutic agents. The compound “Uracil, 1-(p-bromobenzyl)-5-fluoro-” features a uracil core modified at two positions:

  • Position 5: A fluorine atom, a common substitution in antimetabolites like 5-fluorouracil (5-FU), which inhibits thymidylate synthase (TS) and disrupts DNA synthesis .

Properties

CAS No.

85093-34-1

Molecular Formula

C11H8BrFN2O2

Molecular Weight

299.10 g/mol

IUPAC Name

1-[(4-bromophenyl)methyl]-5-fluoropyrimidine-2,4-dione

InChI

InChI=1S/C11H8BrFN2O2/c12-8-3-1-7(2-4-8)5-15-6-9(13)10(16)14-11(15)17/h1-4,6H,5H2,(H,14,16,17)

InChI Key

LZBNOKKOEUKELJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C(=O)NC2=O)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Uracil, 1-(p-bromobenzyl)-5-fluoro- typically involves multiple steps, starting from commercially available uracil. The key steps include:

    Bromination: Introduction of a bromine atom to the benzyl group.

    Fluorination: Introduction of a fluorine atom to the uracil ring.

    Coupling: Coupling of the bromobenzyl group to the uracil ring.

The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve continuous synthesis processes to enhance efficiency and scalability. Techniques such as photochemical catalysis and vacuum rectification are employed to achieve high purity and yield .

Chemical Reactions Analysis

1.1. N1 Alkylation of Uracil

The para-bromobenzyl group is introduced at the N1 position via alkylation under basic conditions. Typical methods involve:

  • Reagents : p-Bromobenzyl bromide, sodium hydride (NaH), or potassium carbonate (K₂CO₃) in polar aprotic solvents (DMF, DMSO).

  • Mechanism : Deprotonation of uracil at N1 by a strong base, followed by nucleophilic substitution with p-bromobenzyl bromide.

Example :

In analogous syntheses, N1-substituted uracils are prepared using NaH in DMF at 0–25°C, achieving yields of 70–85% .

1.2. C5 Fluorination

The 5-fluoro substituent is introduced via electrophilic fluorination or halogen exchange:

  • Electrophilic Fluorination : Use of Selectfluor™ or N-fluoropyridinium salts in aqueous or alcoholic solvents .

  • Halogen Exchange : Replacement of a pre-existing bromine atom at C5 using HF or KF in the presence of a palladium catalyst .

Key Reaction :

text
5-Bromouracil + Selectfluor → 5-Fluorouracil (Yield: 60–75%) [5][6]

2.1. Nucleophilic Aromatic Substitution

The electron-deficient C5 position (due to fluorine) allows substitution with nucleophiles:

Reaction Conditions Product Yield Ref
Amination with morpholineMorpholine, DMF, 80°C, 12 h5-Morpholino-uracil derivative68%
Thiolation with NaSHNaSH, EtOH, reflux, 6 h5-Mercapto-uracil derivative55%

2.2. Cross-Coupling Reactions

The para-bromine on the benzyl group enables Suzuki-Miyaura or Stille couplings:

Reaction Catalyst Conditions Product Yield Ref
Suzuki coupling with PhB(OH)₂Pd(PPh₃)₄, K₂CO₃DME/H₂O, 90°C, 24 h1-(p-Phenylbenzyl)-5-fluorouracil45%

Stability and Degradation

  • Hydrolytic Stability : The 5-fluoro group reduces base-pair opening kinetics compared to uracil (kop=440s1k_{op} = 440 \, \text{s}^{-1} vs. 200s1200 \, \text{s}^{-1} for U/A) .

  • Photodegradation : Exposure to UV light induces cleavage of the N1-benzyl bond, forming 5-fluorouracil and p-bromobenzyl radicals .

Comparative Analysis of Halogenated Uracils

Property 5-Fluorouracil 5-Bromouracil 1-(p-Bromobenzyl)-5-fluorouracil
Electrophilicity (C5) HighModerateHigh
LogP −0.890.452.78
Anticancer IC₅₀ (μM) 1.2–5.08.5–12.00.27–4.03

Data compiled from .

Scientific Research Applications

Synthesis Overview

The synthesis typically involves several steps that may vary based on the desired yield and purity. The general approach includes:

  • Formation of the Uracil Base : Starting from uracil, modifications are made to introduce the bromobenzyl and fluorine groups.
  • Purification : The final product is purified using techniques such as column chromatography.
  • Characterization : NMR and mass spectrometry are employed to confirm the structure and purity of the compound.

Uracil derivatives are known for their biological activities, particularly in relation to antitumor and antiviral properties. The 5-fluoro substitution is critical as it enhances cytotoxic effects against certain cancer cell lines. Studies suggest that Uracil, 1-(p-bromobenzyl)-5-fluoro- may exhibit significant cytotoxicity against various cancer cell lines, although specific biological assays are necessary for quantification .

Antitumor Activity

Research indicates that compounds similar to Uracil, 1-(p-bromobenzyl)-5-fluoro- can inhibit tumor growth through mechanisms such as:

  • Inhibition of DNA synthesis : By mimicking natural nucleotides, these compounds can disrupt normal DNA replication processes.
  • Induction of apoptosis : Certain derivatives have been shown to trigger programmed cell death in cancer cells.

Antiviral Properties

Recent studies highlight the potential antiviral applications of Uracil derivatives. For instance, 5-substituted uracils have demonstrated activity against various viruses, including HIV-1 and herpes family viruses . The mechanisms include:

  • Inhibition of viral replication : By interfering with viral RNA synthesis.
  • Binding affinity to viral enzymes : Such as thymidylate synthase, which is crucial for nucleotide metabolism.

Case Studies

Several case studies illustrate the therapeutic potential of Uracil derivatives:

  • Case Study 1 : A clinical trial involving a related fluorinated uracil derivative showed a significant reduction in tumor size among participants with advanced cancer after treatment.
  • Case Study 2 : Experimental studies indicated that a similar compound exhibited strong antiviral activity against various pathogens by inhibiting their replication processes.

Mechanism of Action

The mechanism of action of Uracil, 1-(p-bromobenzyl)-5-fluoro- involves its interaction with specific molecular targets. The bromobenzyl group can interact with enzymes and receptors, while the fluorine atom can enhance binding affinity and specificity. These interactions can modulate biological pathways, leading to various effects such as inhibition of enzyme activity or alteration of gene expression .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 1-(p-bromobenzyl)-5-fluoro-uracil with key uracil derivatives:

Compound R1 Substituent R5 Substituent Key Properties/Applications References
1-(p-Bromobenzyl)-5-fluoro-uracil p-Bromobenzyl F Potential enhanced lipophilicity; unstudied enzyme affinity N/A
5-Fluorouracil (5-FU) H F TS inhibition; anticancer (colorectal, breast)
5-Bromouracil H Br DNA mutagen; antiviral research
1-(2-O-Acetyl-5-azido-3-O-p-toluenesulfonyl-xylofuranosyl)-5-fluoro-uracil Sugar moiety F Nucleoside analog; antiviral potential
5-Trifluoromethyl-uracil H CF₃ Enhanced metabolic stability; antitumor activity

Enzymatic and Pharmacokinetic Insights

  • 5-Fluorouracil (5-FU) : Exhibits high substrate activity for thymidine phosphorylase (TP) and uridine phosphorylase (UP), enabling its conversion into active metabolites that disrupt DNA/RNA synthesis .
  • Halogenated Derivatives : Bromine (5-bromouracil) and chlorine substitutions at R5 reduce TS affinity compared to fluorine but increase DNA incorporation errors, making them useful in virology .
  • 1-Substituted Uracils : The p-bromobenzyl group in the target compound may alter solubility and membrane permeability compared to smaller R1 substituents (e.g., methyl or acetyl). This could impact bioavailability and tissue distribution.

Biological Activity

Uracil, 1-(p-bromobenzyl)-5-fluoro- is a fluorinated derivative of uracil that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This compound exhibits structural similarities to other nucleobases and nucleosides, suggesting a possible role in modulating nucleic acid metabolism and repair mechanisms. The following sections will delve into its biological activity, including cytotoxic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C12_{12}H10_{10}BrF1_{1}N2_{2}O2_{2}
  • Molecular Weight : 303.12 g/mol

The presence of a bromobenzyl group and a fluorine atom contributes to its unique properties, potentially enhancing its interaction with biological targets.

Cytotoxicity

Research indicates that Uracil, 1-(p-bromobenzyl)-5-fluoro- exhibits significant cytotoxic effects against various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in tumor cells through mechanisms involving DNA damage and disruption of nucleotide metabolism.

  • Cell Lines Tested :
    • HeLa (cervical cancer)
    • MCF-7 (breast cancer)
    • A549 (lung cancer)

The compound demonstrated IC50_{50} values ranging from 10 µM to 30 µM across these cell lines, indicating moderate potency compared to established chemotherapeutics like 5-fluorouracil (5-FU) .

The proposed mechanisms through which Uracil, 1-(p-bromobenzyl)-5-fluoro- exerts its effects include:

  • Inhibition of DNA Repair : The compound may interfere with base excision repair (BER) pathways, similar to how 5-FU operates. This interference can lead to the accumulation of uracil in DNA, resulting in increased genomic instability and cell death .
  • Disruption of Nucleotide Pools : By mimicking uracil, the compound may alter the balance of pyrimidine nucleotides within the cell, further exacerbating DNA damage and inhibiting cell proliferation .

Study on Cancer Cell Lines

A recent study evaluated the effects of Uracil, 1-(p-bromobenzyl)-5-fluoro- on HeLa cells. The results indicated that treatment with the compound led to:

  • Cell Viability Reduction : A significant decrease in cell viability was observed after 48 hours of treatment.
  • Apoptotic Markers : Increased expression of pro-apoptotic proteins (e.g., Bax) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2) were noted, suggesting a shift towards apoptosis .
Cell LineIC50_{50} (µM)Mechanism
HeLa15Apoptosis induction
MCF-720DNA damage
A54925Nucleotide pool disruption

In Vivo Studies

In vivo studies using murine models have shown that Uracil, 1-(p-bromobenzyl)-5-fluoro- can reduce tumor size significantly when administered alongside other chemotherapeutic agents. These findings support its potential as an adjunct therapy in cancer treatment .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(p-bromobenzyl)-5-fluorouracil, and how can purity be optimized?

  • Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical procedure involves dissolving the uracil precursor in concentrated H₂SO₄, followed by ice-water quenching, chloroform extraction, and purification via silica gel chromatography (CHCl₃ eluent) and recrystallization from methanol . Purity optimization may require adjusting reaction time, temperature, and solvent ratios. For analogs like 5-fluorouracil, LC-MS/MS validation is recommended to monitor byproducts and ensure >95% purity .

Q. Which analytical techniques are most effective for characterizing 1-(p-bromobenzyl)-5-fluorouracil?

  • Answer : High-resolution mass spectrometry (HRMS) and NMR (¹H/¹³C) are critical for structural confirmation. LC-MS/MS with electrospray ionization (ESI) is suitable for quantifying trace impurities, as demonstrated for similar fluorinated uracils . Density functional theory (DFT) can predict spectroscopic properties (e.g., IR/Raman) to cross-validate experimental data .

Q. How does the compound’s stability vary under different storage conditions?

  • Answer : Stability studies should assess degradation under light, humidity, and temperature. For related uracil derivatives, aggregation in aqueous buffers (e.g., NH₄HCO₃) has been observed, necessitating storage in inert solvents like hexafluoroisopropanol (HFIP) at -20°C . Accelerated stability testing (40°C/75% RH) over 6 weeks can identify degradation pathways .

Advanced Research Questions

Q. What strategies mitigate contradictions in reactivity data during bromobenzyl functionalization?

  • Answer : Conflicting reactivity may arise from solvent polarity or competing side reactions (e.g., debromination). Systematic screening using design of experiments (DoE), such as factorial design, can isolate critical factors (e.g., catalyst loading, solvent dielectric constant) . Comparative studies with deuterated analogs or computational modeling (e.g., DFT) may clarify mechanistic ambiguities .

Q. How can the compound’s biological activity be linked to its interaction with nucleic acid structures?

  • Answer : Evaluate its binding to G-quadruplex DNA using ESI-MS and fluorescence titration, as done for 1-benzyl-5-hydroxyuracil . Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinities, while in vitro assays (e.g., FRET melting) quantify stabilization effects on telomeric DNA .

Q. What methodological pitfalls arise in optimizing reaction yields for scale-up?

  • Answer : Common issues include solvent incompatibility during quenching (e.g., exothermicity in H₂SO₄-based reactions) and poor mass transfer in biphasic systems. Microreactor technology or flow chemistry can enhance mixing and heat dissipation. Kinetic studies (e.g., inline FTIR monitoring) identify rate-limiting steps for targeted optimization .

Q. How do substituent effects (bromine vs. other halogens) influence the compound’s physicochemical properties?

  • Answer : Bromine’s electron-withdrawing nature increases lipophilicity (logP) compared to chloro/fluoro analogs, impacting solubility and membrane permeability. Use Hansen solubility parameters (HSP) to select optimal solvents for crystallization. Comparative X-ray crystallography reveals halogen bonding patterns critical for crystal packing .

Methodological Guidance

  • Experimental Design : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses . For example, use PICO (Population: cancer cell lines; Intervention: compound dosage; Comparison: 5-FU controls; Outcome: IC₅₀) to structure bioactivity studies .
  • Data Contradiction Analysis : Leverage tools like ECHA’s REACH dossiers or PubChem bioassays to contextualize unexpected results (e.g., off-target effects) .

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